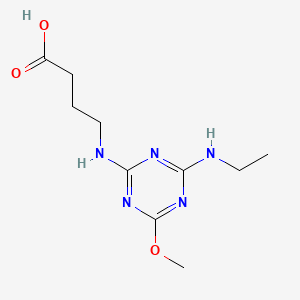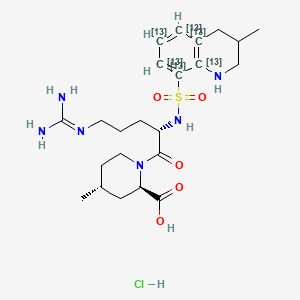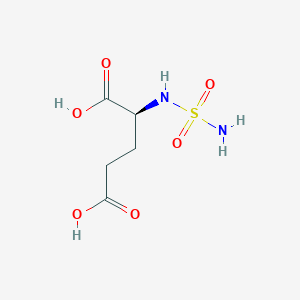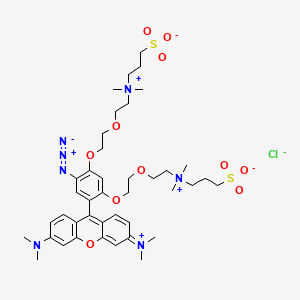
2-Acetyl-1-pyrroline-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1-pyrroline-13C5 is a compound that is isotopically labeled with carbon-13. This labeling is used to trace the compound in various scientific studies. The compound is a derivative of 2-acetyl-1-pyrroline, which is known for its characteristic aroma, often described as similar to the smell of popcorn or freshly baked bread .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-pyrroline-13C5 involves the incorporation of carbon-13 into the molecular structure of 2-acetyl-1-pyrroline. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of 13C-labeled acetyl chloride with pyrroline under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-1-pyrroline-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1-pyrroline-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of flavor and fragrance compounds
Wirkmechanismus
The mechanism of action of 2-Acetyl-1-pyrroline-13C5 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The carbon-13 labeling provides a distinct signal that can be detected using spectroscopic methods, facilitating detailed studies of its behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-1-pyrroline: The non-labeled version of the compound, known for its aroma.
6-Acetyl-2,3,4,5-tetrahydropyridine: A structurally similar compound with a similar smell.
Fenchone: Another compound that can be isotopically labeled for similar studies
Uniqueness
2-Acetyl-1-pyrroline-13C5 is unique due to its isotopic labeling, which allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
116.105 g/mol |
IUPAC-Name |
1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
DQBQWWSFRPLIAX-OVSVEPSRSA-N |
Isomerische SMILES |
C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1 |
Kanonische SMILES |
CC(=O)C1=NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

